

# Technical Support Center: Surface Passivation for TDMAZ ALD of ZrO<sub>2</sub>

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## Compound of Interest

Compound Name: *Tetrakis(dimethylamino)zirconium*

Cat. No.: *B103496*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with Tetrakis(dimethylamido)zirconium (TDMAZ) for Atomic Layer Deposition (ALD) of Zirconium Oxide (ZrO<sub>2</sub>). Proper surface passivation is critical for achieving high-quality, uniform, and adherent ZrO<sub>2</sub> films. This guide focuses on addressing issues related to substrate preparation prior to the ALD process.

## Troubleshooting Guide

This section addresses specific issues that may be encountered during or after TDMAZ ALD, with a focus on tracing the root cause to inadequate surface passivation.

Issue	Potential Cause(s) Related to Surface Passivation	Recommended Action(s)
Poor Film Adhesion	<ul style="list-style-type: none"><li>- Organic residues on the substrate surface.- Insufficient density of surface hydroxyl (-OH) groups.[1][2]</li></ul>	<ul style="list-style-type: none"><li>- Implement a thorough pre-deposition cleaning procedure such as RCA clean (SC-1 and SC-2) to remove organic and ionic contaminants.[3][4]- Utilize a surface treatment that promotes hydroxylation, such as UV-ozone exposure or an O<sub>2</sub>/H<sub>2</sub>O plasma treatment.[5][6]</li></ul>
Non-Uniform Film Growth	<ul style="list-style-type: none"><li>- Incomplete removal of contaminants, leading to localized inhibition of precursor chemisorption.[7]- Non-uniform distribution of reactive surface sites (e.g., -OH groups).</li></ul>	<ul style="list-style-type: none"><li>- Ensure complete and uniform cleaning of the substrate. For silicon, a full RCA clean is recommended.[3][4]- Employ a surface activation technique like UV-ozone or plasma treatment to create a uniform, high-density layer of hydroxyl groups.[5][6]</li></ul>
High Carbon Impurity in Film	<ul style="list-style-type: none"><li>- Reaction of TDMAZ with residual organic contamination on the surface.- Incomplete reaction with surface hydroxyls due to steric hindrance or low reactivity.[8]</li></ul>	<ul style="list-style-type: none"><li>- Prioritize the removal of organic contaminants using the SC-1 step of the RCA clean or a piranha solution etch.[3][4]- Optimize the surface hydroxylation step to ensure a high density of accessible reactive sites.</li></ul>
Increased Electrical Leakage Current	<ul style="list-style-type: none"><li>- Presence of defects at the substrate-ZrO<sub>2</sub> interface due to surface contamination.- Formation of an unstable or low-quality interfacial oxide layer.</li></ul>	<ul style="list-style-type: none"><li>- A meticulous cleaning process, such as the RCA clean, is crucial to remove metallic and ionic contaminants that can act as charge traps.[9]- For silicon</li></ul>

substrates, the SC-1 and SC-2 steps of the RCA clean help to form a thin, passivating chemical oxide layer.[3]

Delayed Nucleation (Long Incubation Period)

- Low density of surface hydroxyl groups, which are the primary reaction sites for TDMAZ.[10]- A hydrophobic surface (e.g., H-terminated silicon) will inhibit the chemisorption of the precursor.

- A hydrophilic surface is essential for good nucleation. This can be achieved through wet chemical oxidation (e.g., RCA-1) or plasma treatment. [11]- Verify surface hydrophilicity with contact angle measurements before loading into the ALD reactor.

## Frequently Asked Questions (FAQs)

Q1: What is the purpose of surface passivation before TDMAZ ALD?

A1: Surface passivation serves two primary purposes. First, it involves the thorough cleaning of the substrate to remove organic, particulate, and metallic contaminants that can interfere with the ALD process.[4] Second, it aims to create a chemically active surface with a high density of reactive sites, typically hydroxyl (-OH) groups, which are necessary for the initial chemisorption of the TDMAZ precursor.[1][2]

Q2: Which cleaning method is best for silicon substrates?

A2: The RCA clean is the industry-standard method for cleaning silicon wafers before high-temperature processing.[3][4] It consists of two main steps: SC-1 (Standard Clean 1) to remove organic contaminants and particles, and SC-2 (Standard Clean 2) to remove metallic and ionic contaminants.[12] This process also has the benefit of growing a thin, uniform chemical oxide layer with a hydroxylated surface, which is ideal for TDMAZ ALD.[3]

Q3: Can I use plasma treatment for surface passivation?

A3: Yes, plasma treatment is a highly effective method for both cleaning and activating surfaces. An oxygen (O<sub>2</sub>) or water (H<sub>2</sub>O) plasma can effectively remove organic contaminants

and introduce hydroxyl groups, increasing surface hydrophilicity.[5][6] Argon (Ar) plasma can also be used for cleaning through physical bombardment, and subsequent exposure to ambient air can lead to hydroxylation.[6]

Q4: How does UV-ozone treatment work and when should it be used?

A4: UV-ozone cleaning utilizes ultraviolet light to generate ozone, which is a strong oxidizing agent that breaks down organic contaminants on the surface.[13] This process is highly effective for removing thin layers of organic residue and creating a hydrophilic, hydroxyl-terminated surface.[14] It is a dry, room-temperature process, making it suitable for substrates that are sensitive to wet chemical treatments.[15]

Q5: My  $\text{ZrO}_2$  film is peeling off. What is the likely cause related to surface preparation?

A5: Poor adhesion, leading to peeling, is most commonly caused by a contaminated surface. Organic residues, such as oils or residual photoresist, can act as a release layer, preventing strong chemical bonds from forming between the substrate and the  $\text{ZrO}_2$  film. A thorough cleaning procedure, like an RCA clean or a UV-ozone treatment, is essential to resolve this issue.[3][13]

## Experimental Protocols

### Protocol 1: RCA Clean for Silicon Substrates

This protocol is adapted from the standard RCA cleaning procedure.[3][16][17]

**Safety Precautions:** This procedure involves strong acids, bases, and oxidizing agents. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. Perform all steps in a certified fume hood.

#### Step 1: Standard Clean 1 (SC-1) - Organic and Particle Removal

- Prepare the SC-1 solution in a quartz or PFA vessel with the following ratio: 5 parts deionized (DI) water, 1 part ammonium hydroxide ( $\text{NH}_4\text{OH}$ , 29% by weight), and 1 part hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 30%).[3]
- Heat the solution to 75-80°C.

- Immerse the silicon wafers in the heated solution for 10-15 minutes.[\[18\]](#)
- Rinse the wafers thoroughly with DI water in an overflow cascade for at least 5 minutes.

#### Step 2: Standard Clean 2 (SC-2) - Ionic and Metal Removal

- Prepare the SC-2 solution in a separate quartz or PFA vessel with the following ratio: 6 parts DI water, 1 part hydrochloric acid (HCl, 37% by weight), and 1 part hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30%).[\[3\]](#)
- Heat the solution to 75-80°C.
- Immerse the rinsed wafers from the SC-1 step into the heated SC-2 solution for 10 minutes.
- Rinse the wafers thoroughly with DI water in an overflow cascade for at least 5 minutes.
- Dry the wafers using a nitrogen (N<sub>2</sub>) gun.

## Protocol 2: UV-Ozone Treatment

This is a general protocol for UV-ozone cleaning.[\[19\]](#)[\[20\]](#)

- Pre-cleaning: Ensure the substrate is free from gross contamination by rinsing with appropriate solvents (e.g., acetone, isopropanol) and DI water, followed by drying with a nitrogen gun.
- UV-Ozone Exposure: Place the substrate in the UV-ozone cleaner chamber, typically a few millimeters away from the UV lamp.
- Process: Turn on the UV lamp. The UV radiation (at 185 nm and 254 nm) in the presence of oxygen will generate ozone and atomic oxygen, which will oxidize organic contaminants.[\[14\]](#)
- Duration: A typical exposure time is 5-15 minutes, depending on the level of contamination.
- Post-Process: Remove the substrate from the chamber. The surface should now be hydrophilic and ready for ALD.

## Data Summary

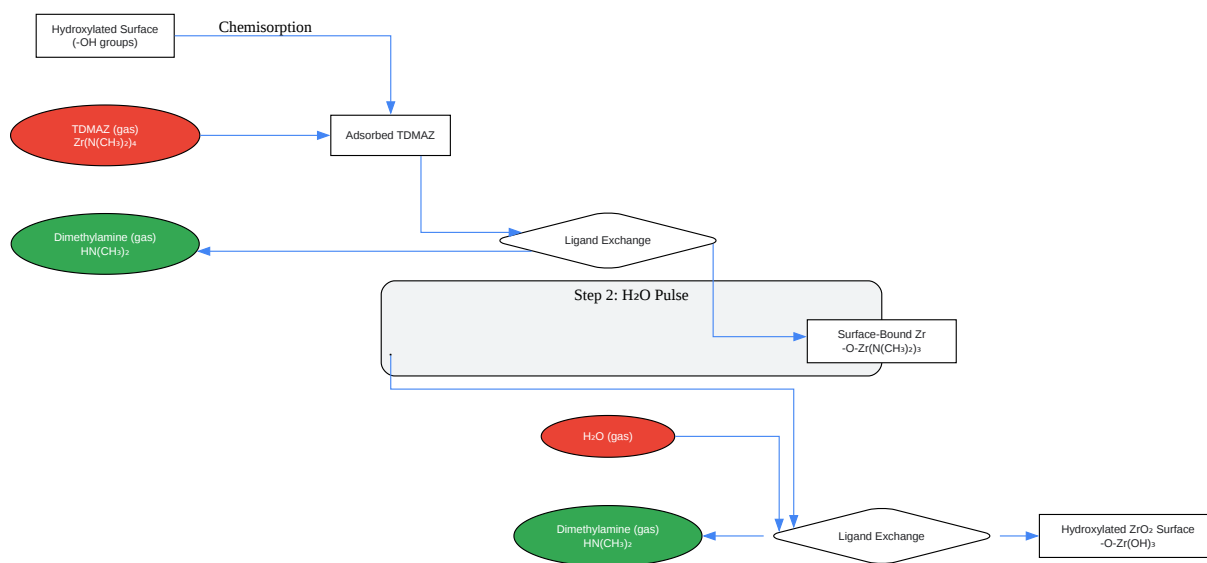
The choice of surface passivation technique can significantly impact the resulting ZrO<sub>2</sub> film properties. The following table summarizes typical outcomes.

Surface Passivation Technique	Effect on Surface	Impact on TDMAZ ALD	Resulting ZrO <sub>2</sub> Film Properties
RCA Clean (on Si)	Removes organics and metals; grows a thin, hydroxylated chemical oxide.[3][4]	Excellent nucleation, uniform growth.	Low interfacial defect density, good electrical properties. [9]
UV-Ozone Treatment	Removes thin organic layers; increases surface energy and hydroxyl density.[13]	Improved nucleation on various substrates.	Good adhesion, potentially lower carbon contamination.
O <sub>2</sub> /H <sub>2</sub> O Plasma Treatment	Removes organics; promotes surface oxidation and hydroxylation.[5][6]	Enhanced nucleation and potentially higher growth per cycle.	Dense films with good dielectric properties.
No Treatment (Contaminated Surface)	Presence of organic and particulate contaminants.	Poor nucleation, non-uniform growth, potential for film delamination.	Poor adhesion, high defect density, high leakage current.

## Visualizations

### TDMAZ ALD Reaction Pathway

The following diagram illustrates the fundamental surface reactions during the first cycle of TDMAZ ALD on a hydroxylated surface.

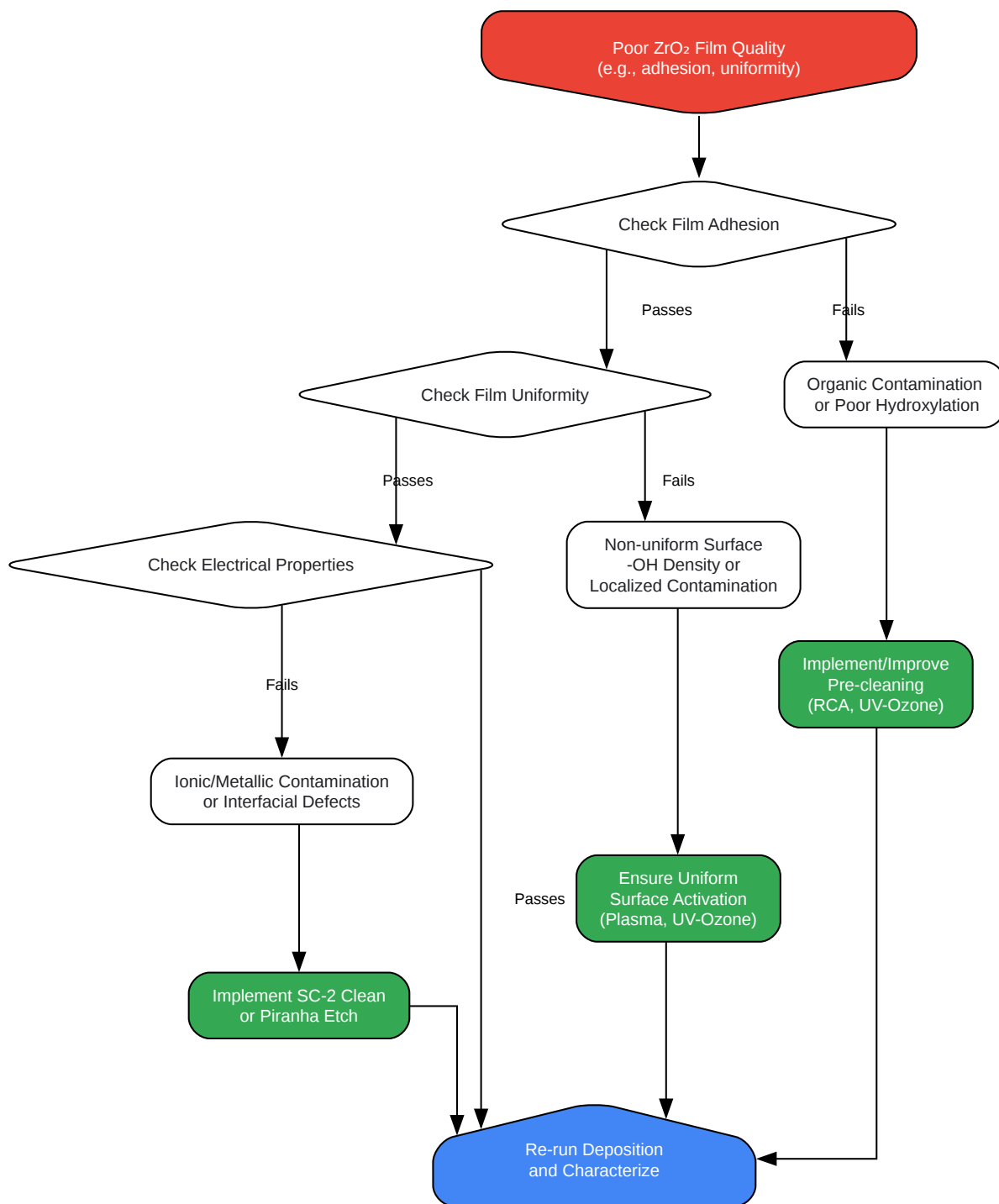


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Caption: TDMAZ ALD half-reactions on a hydroxylated surface.

## Troubleshooting Logic Flow for Poor Film Quality

This diagram outlines a logical workflow for diagnosing the root cause of poor  $\text{ZrO}_2$  film quality, starting from the initial observation and focusing on surface preparation.



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Caption: Diagnostic workflow for TDMAZ ALD film quality issues.



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